molecular formula C15H20N2O2S B2903317 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine CAS No. 2094926-15-3

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine

Cat. No. B2903317
CAS RN: 2094926-15-3
M. Wt: 292.4
InChI Key: MFIYRKOFLHUQFT-UHFFFAOYSA-N
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Description

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine, also known as PEP, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biotechnology.

Scientific Research Applications

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has revealed that 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine can reduce the production of inflammatory cytokines in cells, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. In neurological research, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been studied for its potential neuroprotective effects and its ability to enhance cognitive function.

Mechanism of Action

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine is believed to exert its effects through multiple mechanisms. In cancer cells, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer properties. In inflammation research, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of inflammatory cytokines. In neurological research, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to decrease the expression of proteins involved in cell cycle progression and increase the expression of proteins involved in apoptosis. In inflammation research, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to decrease the production of inflammatory cytokines and reduce the activation of immune cells. In neurological research, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to enhance the expression of BDNF and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.

Future Directions

Future research on 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine could focus on its potential applications in the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies could investigate the mechanisms of action of 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine and its potential side effects in cells and animals. Finally, research could explore the development of 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine derivatives with improved pharmacological properties and reduced toxicity.

Synthesis Methods

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine can be synthesized through a multi-step process involving the reaction of 1-(2-bromoethyl)-4-(prop-2-yn-1-yl)piperazine with sodium sulfinylate in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to yield 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine.

properties

IUPAC Name

1-(2-phenylethylsulfonyl)-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-2-9-16-10-12-17(13-11-16)20(18,19)14-8-15-6-4-3-5-7-15/h1,3-7H,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIYRKOFLHUQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine

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